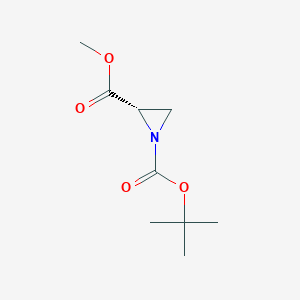

(S)-1-叔丁基 2-甲基氮丙啶-1,2-二羧酸酯

描述

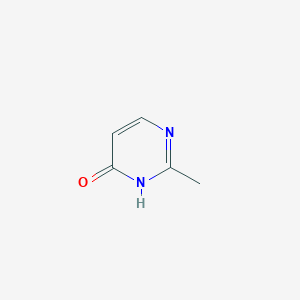

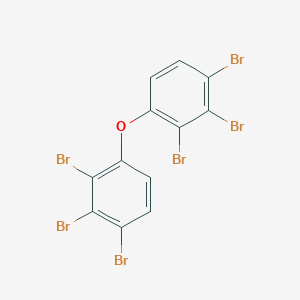

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate is a compound that falls within the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their reactivity and have been studied for their potential as building blocks in organic synthesis. The specific compound , with a tert-butyl group and a 2-methyl substitution, is likely to have unique reactivity patterns due to the steric and electronic effects imparted by these groups.

Synthesis Analysis

The synthesis of related aziridine compounds has been explored in the literature. For instance, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate was achieved through the acid-catalyzed hydrolysis of an acetonide-protected aziridine, followed by glycol cleavage . This method showcases the potential synthetic routes that could be adapted for the synthesis of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate, emphasizing the importance of protecting group strategies and selective transformations.

Molecular Structure Analysis

The molecular structure of aziridines is characterized by a strained three-membered ring that includes a nitrogen atom. This strain leads to high reactivity, particularly in ring-opening reactions. The substitution pattern on the aziridine ring, such as the tert-butyl and methyl groups, would influence the molecule's reactivity and the stereochemical outcomes of reactions due to steric hindrance and electronic effects.

Chemical Reactions Analysis

Aziridines, including those with silylmethyl substituents, have been shown to participate in formal [3 + 2] and [4 + 2] cycloaddition reactions, leading to the formation of various heterocyclic products such as imidazolines, oxazolidines, and tetrahydropyrimidines . The tert-butyldiphenylsilylmethyl function was found to control the regioselectivity and relative stereochemistry in these reactions. This suggests that (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate could also undergo similar cycloaddition reactions, potentially leading to a range of structurally complex and stereochemically defined products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate are not detailed in the provided papers, general properties of aziridines can be inferred. Aziridines are typically polar due to the presence of a heteroatom (nitrogen) and can exhibit a range of boiling points and solubilities depending on their substitution patterns. The presence of the tert-butyl group would likely increase the molecule's hydrophobic character, while the dicarboxylate functionality would contribute to its acidity and potential for salt formation.

科学研究应用

通用的合成构件

(S)-1-叔丁基 2-甲基氮丙啶-1,2-二羧酸酯可用作通用的合成构件。例如,叔丁基肉桂酸酯经过氮丙啶化反应生成 N-未官能化的氮丙啶,被证明在与多种亲核试剂的选择性开环反应中有价值(Armstrong & Ferguson, 2012)。

醛和胺的氮丙啶化

源自 (S)-1-叔丁基 2-甲基氮丙啶-1,2-二羧酸酯的氮丙啶已用于涉及脂肪族醛和胺的三组分偶联反应,该反应由特定的催化剂促进(Kubo, Sakaguchi, & Ishii, 2000)。

β-内酰胺衍生物的合成

该化合物还在 β-内酰胺衍生物的合成中发挥作用。一项研究表明在四氢呋喃中使用叔丁氧化钾合成 2-亚甲基氮丙啶,它是 β-内酰胺合成的前体(de Kimpe, De Smaele, & Sakonyi, 1997)。

聚合过程中的催化剂

在高分子科学领域,(S)-1-叔丁基 2-甲基氮丙啶-1,2-二羧酸酯相关化合物(如 N-叔丁基氮丙啶)被用作聚合中的催化剂,能够制备具有不同端基的聚合物(Munir & Goethals, 1981)。

立体选择性合成

该化合物已被用于各种化学结构的立体选择性合成。一项研究证明了它在反式叔丁基-2-氨基环戊基氨基甲酸酯合成中的应用,这是一种手性配体的有用支架(Xu & Appella, 2006)。

催化中的理论研究

(S)-1-叔丁基 2-甲基氮丙啶-1,2-二羧酸酯一直是理论研究的主题,这些研究探索了它在催化过程中的行为,特别是在氮丙啶环扩张生成氮杂环丁酮的背景下(Ardura, López, & Sordo, 2006)。

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3/t6-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKDZMSOHBQKDL-UOQJWNSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)

![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)

![(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146049.png)